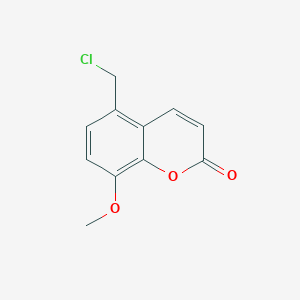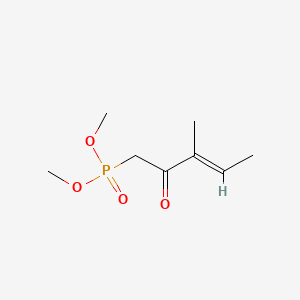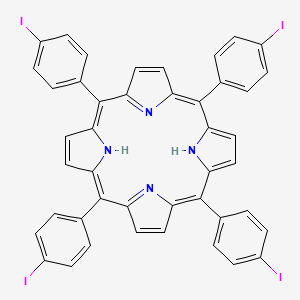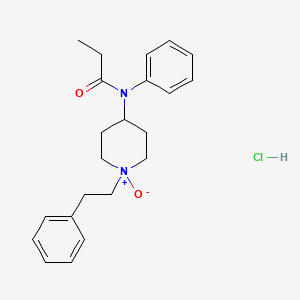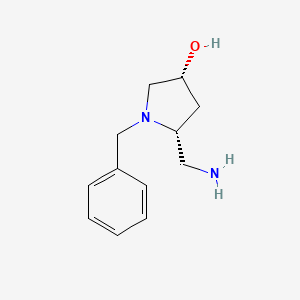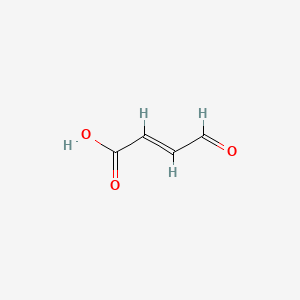
4-Oxoisocrotonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4-Oxo-2-butenoic acid is an organic compound with the molecular formula C4H4O3 It is a derivative of butenoic acid, characterized by the presence of a keto group at the fourth carbon and a double bond between the second and third carbons
準備方法
Synthetic Routes and Reaction Conditions
(2E)-4-Oxo-2-butenoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxy-2-butenoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions to facilitate the oxidation process.
Another method involves the aldol condensation of acetaldehyde with glyoxylic acid, followed by dehydration to form (2E)-4-Oxo-2-butenoic acid. This reaction requires a base such as sodium hydroxide (NaOH) to catalyze the condensation and subsequent dehydration steps.
Industrial Production Methods
Industrial production of (2E)-4-Oxo-2-butenoic acid often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
(2E)-4-Oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert (2E)-4-Oxo-2-butenoic acid into other carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group into a hydroxyl group, forming 4-hydroxy-2-butenoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: 4-Hydroxy-2-butenoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2E)-4-Oxo-2-butenoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions. It is used in research to understand the mechanisms of enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is also explored as a precursor for drug development.
Industry: Utilized in the production of polymers and resins. Its unique chemical properties make it suitable for use in various industrial applications, including coatings and adhesives.
作用機序
The mechanism of action of (2E)-4-Oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, undergoing enzymatic reactions that lead to the formation of various metabolites. The keto group in the compound is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes and metabolic pathways.
類似化合物との比較
(2E)-4-Oxo-2-butenoic acid can be compared with other similar compounds, such as:
4-Hydroxy-2-butenoic acid: Differing by the presence of a hydroxyl group instead of a keto group.
2-Butenoic acid: Lacking the keto group, making it less reactive in certain chemical reactions.
4-Oxo-2-pentenoic acid: An extended carbon chain, which affects its reactivity and applications.
The uniqueness of (2E)-4-Oxo-2-butenoic acid lies in its specific structural features, such as the keto group and the double bond, which confer distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
4437-06-3 |
|---|---|
分子式 |
C4H4O3 |
分子量 |
100.07 g/mol |
IUPAC名 |
(E)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h1-3H,(H,6,7)/b2-1+ |
InChIキー |
ZOIRMVZWDRLJPI-OWOJBTEDSA-N |
異性体SMILES |
C(=C/C(=O)O)\C=O |
正規SMILES |
C(=CC(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


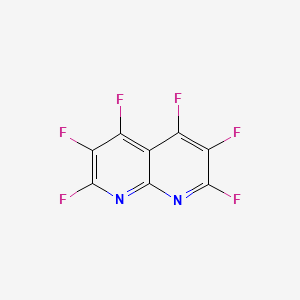
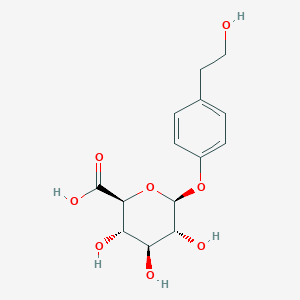
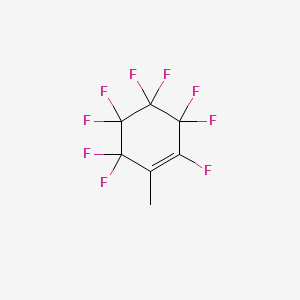
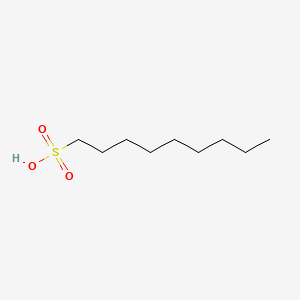

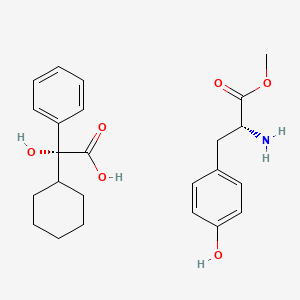
![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)
